molecular formula C17H24BF4N3O B2448503 (S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-iumtetrafluoroborate CAS No. 1631733-83-9

(S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-iumtetrafluoroborate

Cat. No.: B2448503
CAS No.: 1631733-83-9
M. Wt: 373.2
InChI Key: VPUACVDSTXQTKJ-XFULWGLBSA-N
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Description

(S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-iumtetrafluoroborate is a complex organic compound belonging to the class of triazolo-oxazines. This compound is characterized by its unique structure, which includes a triazole ring fused with an oxazine ring, and is further stabilized by a tetrafluoroborate anion. The presence of mesityl and isopropyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of (S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-iumtetrafluoroborate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as Lewis acids. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the mesityl or isopropyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), and specific temperature and pH conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .

Scientific Research Applications

(S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-iumtetrafluoroborate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-iumtetrafluoroborate involves its interaction with specific molecular targets. The triazole and oxazine rings can form hydrogen bonds and other interactions with target proteins, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other triazolo-oxazines and triazolo-pyrazines, which share structural similarities but differ in their specific substituents and reactivity. For example:

The uniqueness of (S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-iumtetrafluoroborate lies in its specific combination of substituents and the presence of the tetrafluoroborate anion, which can influence its stability and reactivity in various chemical and biological contexts.

Properties

IUPAC Name

(5S)-5-propan-2-yl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N3O.BF4/c1-11(2)15-8-21-9-16-18-20(10-19(15)16)17-13(4)6-12(3)7-14(17)5;2-1(3,4)5/h6-7,10-11,15H,8-9H2,1-5H3;/q+1;-1/t15-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUACVDSTXQTKJ-XFULWGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(COCC3=N2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@H](COCC3=N2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BF4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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